

Spectroscopic Data of 2-Bromo-5-(methylsulfonyl)pyridine: A Technical Guide

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Compound of Interest

Compound Name:	2-Bromo-5-(methylsulfonyl)pyridine
Cat. No.:	B1277463

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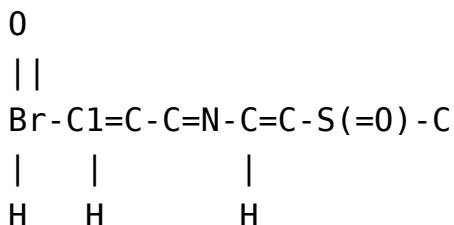
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **2-Bromo-5-(methylsulfonyl)pyridine**. Due to the limited availability of experimentally-derived public data for this specific molecule, this document presents a predictive analysis based on established spectroscopic principles and data from analogous structures. The information herein is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Compound Overview

IUPAC Name: **2-Bromo-5-(methylsulfonyl)pyridine** Molecular Formula: C₆H₆BrNO₂S

Molecular Weight: 236.09 g/mol Structure:



2-Bromo-5-(methylsulfonyl)pyridine is a halogenated pyridine derivative containing a sulfone functional group. Such compounds are of interest in medicinal chemistry and materials science due to the diverse reactivity of the pyridine ring and the chemical stability and hydrogen-

bonding capabilities of the methylsulfonyl group. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Bromo-5-(methylsulfonyl)pyridine**. These predictions are based on typical chemical shifts and fragmentation patterns observed for substituted pyridines and sulfones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.90	d	1H	H-6
~8.15	dd	1H	H-4
~7.70	d	1H	H-3
~3.10	s	3H	$-\text{SO}_2\text{CH}_3$

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~152.0	C-6
~142.0	C-2
~138.5	C-4
~135.0	C-5
~122.0	C-3
~44.5	$-\text{SO}_2\text{CH}_3$

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid, KBr)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic)
~2950-2850	Weak	C-H stretch (methyl)
~1580, 1470, 1420	Medium-Strong	C=C and C=N stretching (pyridine ring)
~1320-1280	Strong	Asymmetric SO ₂ stretch
~1160-1120	Strong	Symmetric SO ₂ stretch
~1050-1000	Medium	C-Br stretch
~900-800	Strong	C-H out-of-plane bending (aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

m/z (amu)	Predicted Ion	Notes
235.9/237.9	[M+H] ⁺	Characteristic 1:1 isotopic pattern for Bromine.
257.9/259.9	[M+Na] ⁺	Common sodium adduct.
157.0	[M-SO ₂ CH ₃ +H] ⁺	Loss of the methylsulfonyl group.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation: Approximately 5-10 mg of **2-Bromo-5-(methylsulfonyl)pyridine** is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Acquisition Time: 3.0 s
- Relaxation Delay: 2.0 s
- Spectral Width: 16 ppm
- Temperature: 298 K

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024
- Acquisition Time: 1.5 s
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm
- Temperature: 298 K

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts

are referenced to the TMS signal at 0.00 ppm for ^1H NMR and the residual CDCl_3 signal at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **2-Bromo-5-(methylsulfonyl)pyridine** is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The homogenous mixture is transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.

Acquisition:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of **2-Bromo-5-(methylsulfonyl)pyridine** is prepared by dissolving ~1 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and water, with 0.1% formic acid added to promote protonation.

Acquisition (Positive Ion Mode):

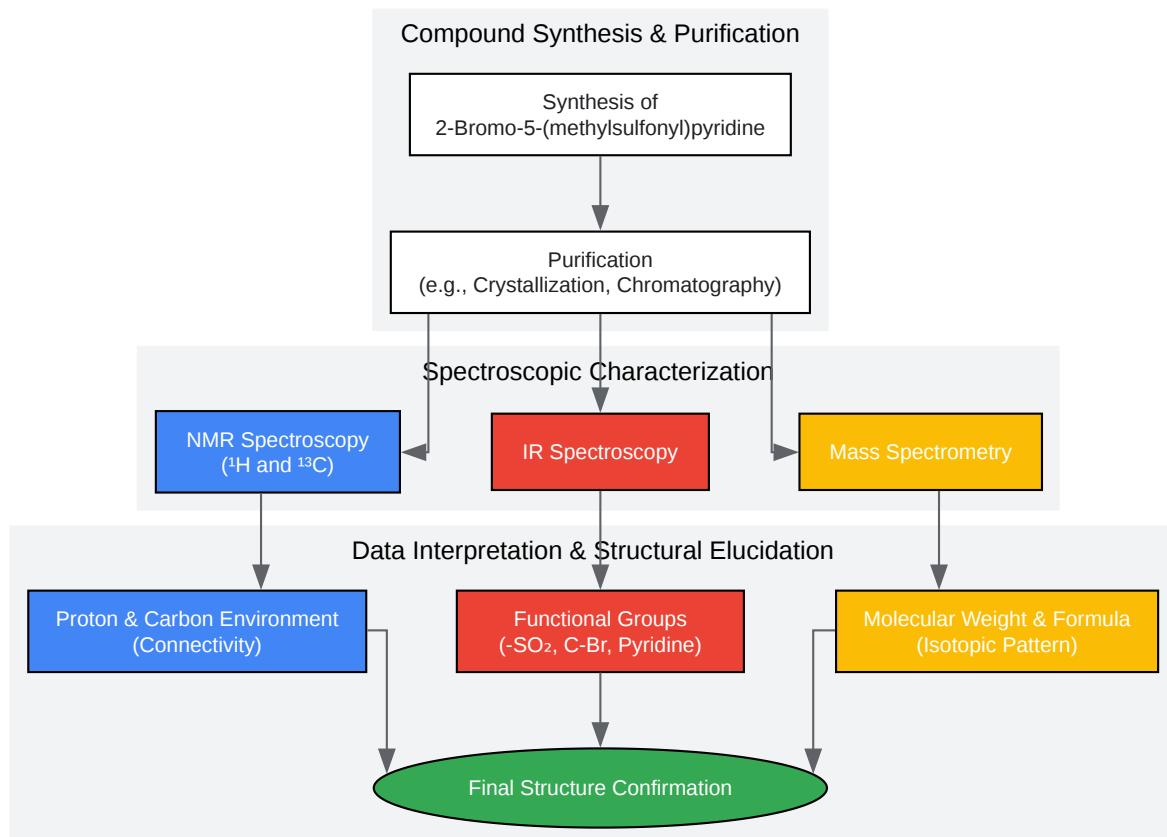
- Ionization Mode: Electrospray Ionization (ESI+)

- Capillary Voltage: 3.5 kV
- Nebulizer Gas (N₂): 30 psi
- Drying Gas (N₂) Flow Rate: 5 L/min
- Drying Gas Temperature: 325 °C
- Mass Range: m/z 50-500

Data Analysis: The resulting mass spectrum is analyzed to identify the protonated molecular ion ([M+H]⁺) and any significant adducts or fragment ions. The isotopic distribution pattern for bromine (⁷⁹Br and ⁸¹Br) is a key diagnostic feature.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow and the relationship between the different spectroscopic techniques for the structural elucidation of **2-Bromo-5-(methylsulfonyl)pyridine**.



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Caption: Workflow for the spectroscopic analysis of **2-Bromo-5-(methylsulfonyl)pyridine**.

Disclaimer: The spectroscopic data presented in this document are predicted values and have not been derived from experimental measurements of **2-Bromo-5-(methylsulfonyl)pyridine**. This guide is intended for informational and illustrative purposes only. Experimental results may vary.

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